molecular formula C19H20N2O2 B5661764 3-ethoxy-2-methyl-6-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol

3-ethoxy-2-methyl-6-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol

Cat. No. B5661764
M. Wt: 308.4 g/mol
InChI Key: RUSXSMSMGNXTQM-UHFFFAOYSA-N
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Description

3-ethoxy-2-methyl-6-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol is a complex organic compound. The compound belongs to the category of pyrazoles, which are heterocyclic aromatic organic compounds, characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of amines with appropriate precursors. For instance, a series of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives was synthesized from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives (Zheng et al., 2010). This suggests a complex multi-step process might be involved in synthesizing the specific compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is typically characterized using techniques like X-ray crystallography, NMR spectroscopy, and computational methods. For instance, the structure of similar compounds has been characterized by X-ray diffraction, IR and electronic spectroscopy (Albayrak et al., 2010). These techniques provide detailed information about the molecular geometry, bond lengths, bond angles, and electronic properties.

properties

IUPAC Name

3-ethoxy-2-methyl-6-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-4-23-16-11-10-15(19(22)12(16)2)18-17(13(3)20-21-18)14-8-6-5-7-9-14/h5-11,22H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSXSMSMGNXTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)C2=NNC(=C2C3=CC=CC=C3)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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